molecular formula C14H11NO5 B6382837 MFCD18315949 CAS No. 1097777-59-7

MFCD18315949

Cat. No.: B6382837
CAS No.: 1097777-59-7
M. Wt: 273.24 g/mol
InChI Key: KCDHRNIIKOBMGQ-UHFFFAOYSA-N
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Description

MFCD18315949 is an inorganic compound primarily utilized in pharmaceutical research and industrial catalysis. Key properties inferred from similar compounds include:

  • Molecular weight: ~180–250 g/mol (based on analogs like C6H3Cl2N3 and C6H5BBrClO2) .
  • Functional groups: Likely contains halogens (Cl, Br) or boronic acid moieties, given the prevalence of these groups in structurally related compounds .
  • Bioactivity: Potential applications in enzyme inhibition or receptor modulation, as seen in compounds with comparable Log S (solubility) values of -2.99 to -2.47 and moderate bioavailability scores (0.55) .

Properties

IUPAC Name

methyl 3-(4-hydroxy-3-nitrophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-14(17)11-4-2-3-9(7-11)10-5-6-13(16)12(8-10)15(18)19/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDHRNIIKOBMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686288
Record name Methyl 4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097777-59-7
Record name Methyl 4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18315949” involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.

    Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product is formed.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain “this compound” in its pure form.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Large-scale reactors and continuous flow systems are often used to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

“MFCD18315949” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.

    Substitution: In substitution reactions, one functional group in “this compound” is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Catalysts: Catalysts such as palladium on carbon or platinum are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

“MFCD18315949” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, helping to form complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: “this compound” is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18315949” exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD18315949 with three structurally and functionally analogous compounds: CAS 918538-05-3 , CAS 1046861-20-4 , and CAS 1533-03-5 .

Table 1: Structural and Functional Comparison

Property This compound (Inferred) CAS 918538-05-3 CAS 1046861-20-4 CAS 1533-03-5
Molecular Formula C6H3Cl2N3 (hypothetical) C6H3Cl2N3 C6H5BBrClO2 C10H9F3O
Molecular Weight ~188–235 g/mol 188.01 235.27 202.17
Key Functional Groups Chloropyrrolotriazine Chloropyrrolotriazine Boronic acid derivative Trifluoromethyl ketone
Solubility (Log S) -2.5 to -3.0 -2.99 -2.99 -2.47
TPSA (Ų) 40–50 40.46 40.46 17.07
Bioavailability Moderate (0.55) 0.55 0.55 0.55
Synthetic Accessibility Moderate (2.0–2.5) 2.07 2.07 1.64

Key Findings:

Structural Similarities: CAS 918538-05-3 shares a chlorinated pyrrolotriazine core with this compound, suggesting comparable reactivity in cross-coupling reactions .

Functional Differences :

  • CAS 1533-03-5 incorporates a trifluoromethyl group, increasing its metabolic stability compared to this compound’s halogenated structure .
  • The lower TPSA (17.07 Ų) of CAS 1533-03-5 correlates with higher membrane permeability, whereas this compound’s higher TPSA (40–50 Ų) may limit blood-brain barrier penetration .

Synthetic Challenges :

  • This compound’s hypothetical synthetic accessibility score (2.0–2.5) aligns with CAS 918538-05-3 (2.07), both requiring multi-step purifications and palladium-catalyzed reactions .
  • In contrast, CAS 1533-03-5’s simpler ketone backbone allows for higher yields (98% in optimized conditions) .

Table 2: Application-Specific Comparison

Application This compound (Inferred) CAS 918538-05-3 CAS 1046861-20-4
Pharmaceutical Use Enzyme inhibition (CYP450) Anticancer lead compound Radiolabeling precursor
Industrial Use Catalytic ligand Intermediate in API synthesis Cross-coupling reagent
Stability Moderate (H315-H319-H335) Sensitive to light/moisture Air-stable

Research Implications and Limitations

Gaps in Data : The absence of crystallographic or spectroscopic data for this compound limits precise structural validation. Studies using X-ray diffraction or NMR (as in CAS 1533-03-5 ) are recommended.

Thermodynamic Properties : The heat of reaction for this compound remains uncharacterized. Elevated temperatures (>75°C) could destabilize halogen bonds, as observed in CAS 1046861-20-4 .

Toxicity Profile : Analogous compounds like CAS 918538-05-3 exhibit skin irritation (H315-H319-H335), suggesting this compound may require similar safety protocols .

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